molecular formula C11H17NO3 B2895909 Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate CAS No. 1374654-03-1

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate

Cat. No.: B2895909
CAS No.: 1374654-03-1
M. Wt: 211.261
InChI Key: VMJWVOLTYVYRPY-UHFFFAOYSA-N
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Description

tert-Butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate is a bicyclic compound featuring a tetrahydropyridine core with a formyl (-CHO) substituent at position 5 and a tert-butyl carbamate (Boc) protecting group at position 1. The formyl group confers high reactivity, enabling its use as a precursor in the synthesis of amines, hydrazones, and heterocycles via nucleophilic additions or condensations .

Properties

IUPAC Name

tert-butyl 5-formyl-3,4-dihydro-2H-pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJWVOLTYVYRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, such as nucleophilic addition, which can modify the activity of enzymes or receptors. The tert-butyl ester group provides stability and lipophilicity, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Reactivity Profiles

  • Formyl Derivative : The aldehyde group is highly electrophilic, enabling condensations (e.g., with amines to form imines) and oxidations (e.g., to carboxylic acids). This makes it valuable in synthesizing bioactive molecules or functional materials .
  • Bromo/Iodo Derivatives : Halogenated analogs are pivotal in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install aryl, heteroaryl, or alkyl groups. The iodo variant is particularly useful in radiolabeling due to iodine’s isotopic versatility .
  • Methyl Derivative : The methyl group provides steric hindrance and electronic stabilization, often used to block reactive sites or modulate pharmacokinetic properties in drug discovery .
  • Methylene Derivative : The exocyclic double bond facilitates cycloadditions and polymerizations, relevant in materials science .

Physical Properties

  • Solid vs. Liquid Phases : Bromo and iodo derivatives are solids with defined melting points (e.g., 134–136°C for the iodo compound), while methylene and formyl analogs are oils or low-melting solids, reflecting reduced crystallinity due to flexible substituents .
  • Molecular Weight Trends : The formyl derivative (227.26 g/mol) is heavier than the methyl analog (197.27 g/mol) due to the oxygen-rich aldehyde group.

Biological Activity

Overview

Tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 1374654-03-1) is an organic compound with the molecular formula C11_{11}H17_{17}NO3_3 and a molecular weight of 211.26 g/mol. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The synthesis of this compound typically involves:

  • Starting Material: 1,2,3,4-tetrahydropyridine.
  • Formylation: Introduction of the formyl group at the 5-position using formic acid or formyl chloride.
  • Esterification: Reaction of the carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The formyl group can participate in nucleophilic addition reactions, potentially modifying enzyme or receptor activities. Additionally, the tert-butyl ester enhances lipophilicity, facilitating interactions with lipid membranes.

Pharmacological Studies

Research indicates that this compound may exhibit several pharmacological properties:

  • Antioxidant Activity: Preliminary studies suggest that derivatives of tetrahydropyridines can exhibit antioxidant properties through radical scavenging mechanisms.
  • Anti-inflammatory Effects: Some studies have demonstrated that compounds with similar structures can inhibit inflammatory pathways by blocking specific enzymes involved in inflammation .
  • Neuroprotective Potential: The compound's ability to cross the blood-brain barrier may contribute to neuroprotective effects against neurodegenerative diseases.

In Vitro Studies

A study conducted on related tetrahydropyridine derivatives showed significant inhibition of pro-inflammatory cytokines in cell cultures. This suggests that this compound may have similar effects .

In Vivo Studies

Animal models have been utilized to assess the anti-inflammatory and analgesic properties of related compounds. Results indicated a dose-dependent reduction in inflammation markers when administered .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparative analysis was performed:

Compound NameStructure TypeBiological Activity
This compoundTetrahydropyridinePotential anti-inflammatory
Tert-butyl 5-formyl-3-methyl-1,2,3,4-tetrahydropyridine-1-carboxylateTetrahydropyridineAntioxidant properties
Tert-butyl 5-formyl-3,4-dihydropyridine-1-carboxylateTetrahydropyridineNeuroprotective effects

Q & A

Q. What are the standard synthetic routes for tert-butyl 5-formyl-1,2,3,4-tetrahydropyridine-1-carboxylate?

The synthesis of this compound typically involves formylation of a tetrahydropyridine precursor . While direct evidence for the 5-formyl derivative is limited, analogous methods for brominated analogs (e.g., tert-butyl 5-bromo derivatives) involve:

  • Step 1 : Bromination of 1,2,3,4-tetrahydropyridine using bromine in a polar solvent (e.g., DCM) .
  • Step 2 : Esterification with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
    For the 5-formyl variant , a plausible route is Vilsmeier-Haack formylation (using POCl₃ and DMF) or oxidation of a 5-hydroxymethyl intermediate (e.g., via Swern oxidation).

Q. Key Considerations :

  • The tert-butyl ester group requires anhydrous conditions to prevent hydrolysis .
  • Reaction monitoring (TLC or LC-MS) is critical to avoid over-oxidation or side reactions.

Q. How is the compound characterized to confirm its structure?

Methodological workflow :

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 9.6–9.8 ppm (aldehyde proton) and δ 1.4 ppm (tert-butyl group) confirm functional groups.
  • ¹³C NMR : Carbonyl signals (δ ~155 ppm for the ester, ~190 ppm for the aldehyde) .

Mass Spectrometry (HRMS) : Exact mass matching for C₁₁H₁₇NO₃ (e.g., [M+H]⁺ = 228.1234) .

X-ray Crystallography : For unambiguous confirmation, single crystals are analyzed using programs like SHELX (e.g., SHELXL for refinement) .

Data Validation : Cross-check experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts).

Intermediate/Advanced Research Questions

Q. What are the key reactivity patterns of the 5-formyl group in this compound?

The aldehyde group enables diverse transformations:

  • Nucleophilic Additions :
    • Grignard Reagents : Form secondary alcohols (e.g., R-MgX in THF, 0°C → rt).
    • Wittig Reactions : Generate α,β-unsaturated esters (e.g., Ph₃P=CHR in DCM) .
  • Reductive Amination : React with amines (e.g., benzylamine, NaBH₃CN) to form imine derivatives for medicinal chemistry applications .

Q. Challenges :

  • Aldehyde Instability : Store under inert atmosphere (N₂/Ar) at −20°C to prevent oxidation or dimerization.
  • Competing Reactions : Steric hindrance from the tert-butyl group may slow reactivity at adjacent positions .

Q. How can cross-coupling reactions be applied to modify the tetrahydropyridine core?

While the 5-formyl group itself is not a direct coupling site, the brominated analog (tert-butyl 5-bromo-1,2,3,4-tetrahydropyridine-1-carboxylate) undergoes:

  • Suzuki-Miyaura Coupling :
    • Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C, 12 h).
    • Yield: ~78% for aryl boronic acids .
  • Buchwald-Hartwig Amination : Introduce amines using Pd catalysts (e.g., XantPhos Pd G3) .

Q. Advanced Strategy :

  • Protection/Deprotection : Temporarily protect the aldehyde (e.g., as an acetal) to enable functionalization at other positions.

Q. What contradictions exist in reported synthetic methodologies for related compounds?

Case Study : Oxidation of Tetrahydropyridine Derivatives

  • t-BuOCl vs. MnO₂ :
    • t-BuOCl : Yields pyridine-1-carboxylate (94% via radical intermediates) .
    • MnO₂ : Produces partially oxidized intermediates (45% yield) due to incomplete dehydrogenation .
      Resolution : Optimize reaction time and stoichiometry. Use MnO₂ for selective partial oxidation or t-BuOCl for full aromatization.

Q. How is this compound utilized in medicinal chemistry research?

Applications :

  • Antimicrobial Agents : The aldehyde group serves as a handle for Schiff base formation with bacterial protein targets .
  • Neuroactive Compounds : Structural analogs (e.g., 5-substituted tetrahydropyridines) modulate dopamine receptors (IC₅₀ ~0.5–1 µM in Parkinson’s models) .

Q. Methodological Insight :

  • SAR Studies : Replace the formyl group with bioisosteres (e.g., nitro or cyano) to optimize potency and pharmacokinetics .

Data-Driven Analysis & Advanced Methodologies

Q. What computational tools are recommended for studying this compound’s reactivity?

  • DFT Calculations : Predict reaction pathways (e.g., Gaussian09 for transition-state analysis of nucleophilic additions).
  • Molecular Docking : AutoDock Vina to explore binding modes with biological targets (e.g., enzymes or receptors) .

Validation : Compare computed NMR/IR spectra with experimental data to refine force fields .

Q. How can researchers address low yields in substitution reactions?

Troubleshooting Guide :

  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in SN2 reactions .
  • Catalyst Screening : Test Pd, Ni, or Cu catalysts for cross-couplings under varying temperatures.
  • Additives : Add KI (for Finkelstein conditions) or phase-transfer agents (e.g., TBAB) .

Q. Example :

  • Alkoxy Substitution : NaOMe/MeOH (81% yield) outperforms bulkier alkoxides due to reduced steric hindrance .

Q. What are the stability considerations for long-term storage?

  • Degradation Pathways : Hydrolysis of the ester (accelerated by moisture) or aldol condensation of the formyl group.
  • Storage Protocol :
    • Temperature : −20°C in sealed, argon-flushed vials.
    • Matrix : Adsorb onto molecular sieves (3Å) to control humidity .

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